molecular formula C20H11Cl2N3O3 B11558176 2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11558176
M. Wt: 412.2 g/mol
InChI Key: QTKSGBSTEIZVAS-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzoxazole core.

    Formation of Schiff Base: The final step involves the condensation of the benzoxazole derivative with 2-nitrobenzaldehyde under basic conditions to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar chemical reactivity.

    Benzoxazole derivatives: Compounds with a benzoxazole core often have similar physical and chemical properties.

Uniqueness

2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is unique due to the combination of its dichlorophenyl and nitrophenyl groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-15-7-5-12(9-16(15)22)20-24-17-10-14(6-8-19(17)28-20)23-11-13-3-1-2-4-18(13)25(26)27/h1-11H

InChI Key

QTKSGBSTEIZVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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